molecular formula C10H11Cl2N2+ B12825358 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride

4-Pyridin-1-ium-1-ylpyridine;dihydrochloride

Cat. No.: B12825358
M. Wt: 230.11 g/mol
InChI Key: QZOFFMRDIRXGKJ-UHFFFAOYSA-N
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Description

4-Pyridin-1-ium-1-ylpyridine;dihydrochloride is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of two pyridine rings connected through a nitrogen atom, forming a bipyridinium structure. The dihydrochloride form indicates the presence of two chloride ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride typically involves the reaction of pyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert solvent like ethyl acetate. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, dihydropyridine compounds, and various substituted pyridinium salts .

Scientific Research Applications

4-Pyridin-1-ium-1-ylpyridine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The bipyridinium structure allows for strong interactions with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride stands out due to its dual pyridinium structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring strong binding interactions and stability under various conditions .

Properties

Molecular Formula

C10H11Cl2N2+

Molecular Weight

230.11 g/mol

IUPAC Name

4-pyridin-1-ium-1-ylpyridine;dihydrochloride

InChI

InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;;

InChI Key

QZOFFMRDIRXGKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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